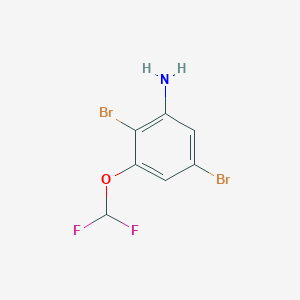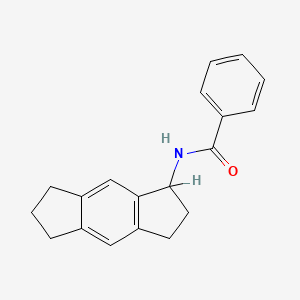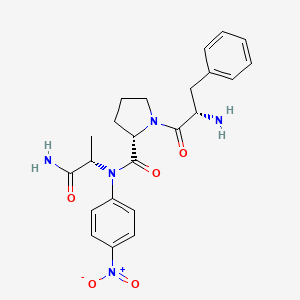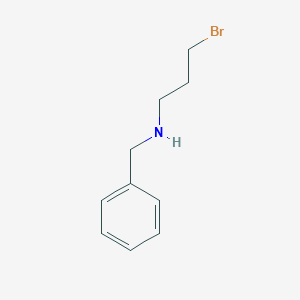
N-Benzyl-3-bromopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-bromopropan-1-amine is an organic compound with the molecular formula C10H14BrN It is a brominated amine, where a benzyl group is attached to the nitrogen atom of 3-bromopropan-1-amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromopropan-1-amine typically involves the reaction of benzylamine with 3-bromopropylamine. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent . The reaction proceeds as follows:
- Benzylamine is reacted with 3-bromopropylamine in the presence of NBS and a catalytic amount of benzoyl peroxide.
- The mixture is refluxed in CCl4 to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can be employed to obtain the desired monobromide .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-bromopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of N-benzyl-3-bromopropanal or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: N-Benzyl-3-azidopropan-1-amine, N-Benzyl-3-thiocyanatopropan-1-amine.
Reduction: N-Benzyl-3-aminopropan-1-amine.
Oxidation: N-Benzyl-3-bromopropanal.
Aplicaciones Científicas De Investigación
N-Benzyl-3-bromopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-bromopropan-1-amine involves its interaction with nucleophiles due to the presence of the bromine atom. The compound can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The benzyl group can also participate in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropylamine: Similar structure but lacks the benzyl group.
N-Benzyl-3-aminopropan-1-amine: Reduced form of N-Benzyl-3-bromopropan-1-amine.
N-Benzyl-3-azidopropan-1-amine: Substitution product with azide group.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Número CAS |
70052-93-6 |
|---|---|
Fórmula molecular |
C10H14BrN |
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
N-benzyl-3-bromopropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
Clave InChI |
BHXQCWNGVXNCJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
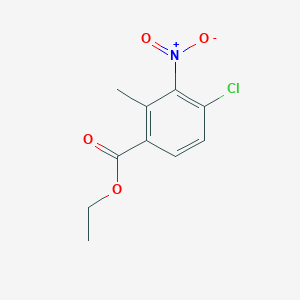

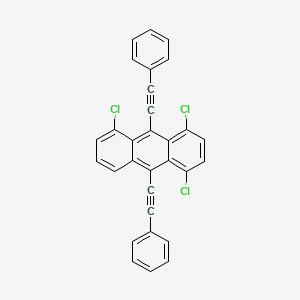
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
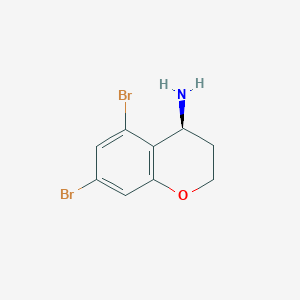
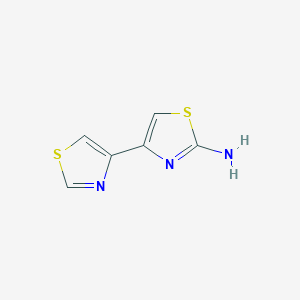
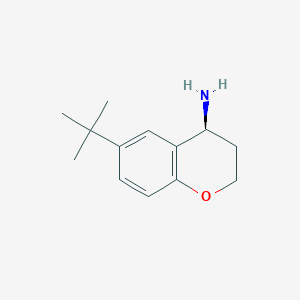
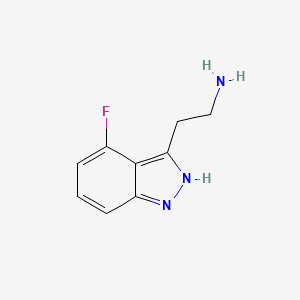
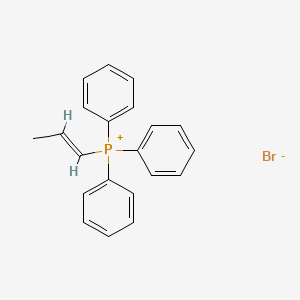
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
